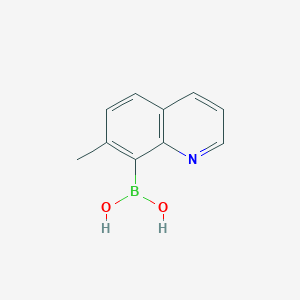
6-Bromo-8-nitro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-nitro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitro group at the 8-position can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The carboxylic acid group at the 2-position can be esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium alkoxide or amine in an appropriate solvent like ethanol or dimethylformamide (DMF).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 6-bromo-8-amino-4-oxo-4H-1-benzopyran-2-carboxylate.
Substitution: Ethyl 6-substituted-8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate.
Hydrolysis: 6-bromo-8-nitro-4-oxo-4H-1-benzopyran-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-nitro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding with target proteins.
Comparación Con Compuestos Similares
Ethyl 6-bromo-8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate can be compared with other benzopyran derivatives such as:
Ethyl 8-amino-6-bromo-4-oxo-4H-1-benzopyran-2-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
6-bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the ethyl ester and nitro group, resulting in different chemical properties and applications.
8-nitro-4-oxo-4H-1-benzopyran-2-carboxylic acid:
The uniqueness of 6-Bromo-8-nitro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester lies in the combination of functional groups that confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 6-bromo-8-nitro-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO6/c1-2-19-12(16)10-5-9(15)7-3-6(13)4-8(14(17)18)11(7)20-10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOJELXHNYZRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazol-2-yl]-methanol](/img/structure/B8187945.png)

![[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B8187959.png)
![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187973.png)
![8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187976.png)
![8-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187980.png)
![Benzo[D]isoxazol-5-ylboronic acid](/img/structure/B8187987.png)


![3,4,6,7-Tetrahydro-pyrano[3,4-d]imidazole hydrochloride](/img/structure/B8188022.png)
